[1,4'-Bipiperidin]-3-one
Description
[1,4'-Bipiperidin]-3-one is a bicyclic organic compound featuring two piperidine rings connected via their 1 and 4' positions, with a ketone functional group at position 3 of one ring. While direct synthetic or pharmacological data on the unmodified this compound core are sparse in the provided evidence, its derivatives are extensively studied for their interactions with biological targets such as σ1 receptors, histamine H3 receptors, and vasopressin V1a receptors . Modifications to the core structure—such as substitutions at the 1', 3', or 4-positions—significantly influence pharmacological properties, including receptor affinity, metabolic stability, and enantioselectivity .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-piperidin-4-ylpiperidin-3-one |
InChI |
InChI=1S/C10H18N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9,11H,1-8H2 |
InChI Key |
CJGLGUUWERDUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CN(C1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4’-Bipiperidin]-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of piperidine derivatives with suitable reagents to form the desired bipiperidine structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.
Industrial Production Methods: In industrial settings, the production of [1,4’-Bipiperidin]-3-one may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: [1,4’-Bipiperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine rings.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [1,4’-Bipiperidin]-3-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, [1,4’-Bipiperidin]-3-one and its derivatives are investigated for their potential therapeutic properties. They may be explored as candidates for drug development, particularly in the treatment of neurological disorders.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidin]-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key derivatives of [1,4'-Bipiperidin]-3-one and analogous bicyclic compounds, highlighting structural variations, biological targets, and research findings:
Key Structural and Functional Trends
Substitution Patterns :
- 1′-Position Modifications : Alkyl or aryl groups (e.g., 4-methoxybenzyl, nitrobenzyl) enhance σ1 receptor binding and enantioselectivity .
- 3′-Hydroxylation : The presence of a hydroxyl group at 3′ improves solubility and hydrogen-bonding interactions, critical for receptor affinity .
- Aromatic Carbonyl Groups : 4-Fluorophenyl or 4-methoxyphenyl moieties at the 4-position increase metabolic stability and target engagement .
Spiro Analogues :
- Compounds like Spiro[isochromane-1,4'-piperidin]-3-one and 1'-Benzyl-6-chloro-spiro[furopyridine-piperidin]-3-one exhibit constrained geometries, which may reduce off-target effects but limit synthetic accessibility .
Enantiomeric Separation :
- Chiral resolution using HPLC (e.g., Chiralcel OD columns) is critical for isolating active enantiomers, as seen in (±)-TZ3138 and related derivatives .
Therapeutic Potential: Derivatives targeting σ1 receptors (e.g., T-478) show promise in neurological disorders, while H3 receptor ligands (e.g., compound 3a) may treat cognitive deficits .
Research Findings and Limitations
- σ1 Receptor Ligands: Derivatives with 3′-hydroxy and 4-aryl carbonyl groups demonstrate nanomolar binding affinities, though metabolic stability remains a challenge for in vivo applications .
- Spiro Compounds: While structurally novel, spiro-fused analogues lack detailed pharmacological data in the provided evidence, highlighting a research gap .
- Synthetic Complexity : Multi-step syntheses (e.g., oxalate salt formation in compound 14c) complicate scalability despite high yields (76–90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
